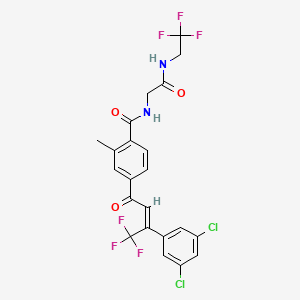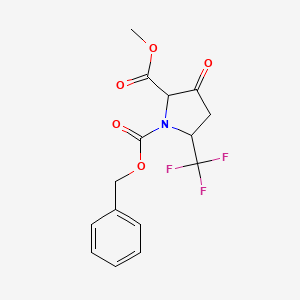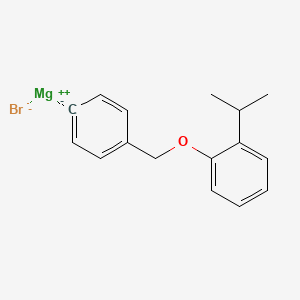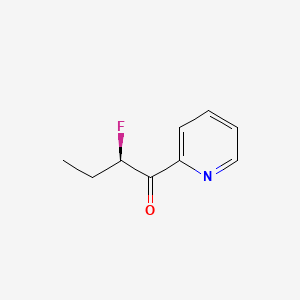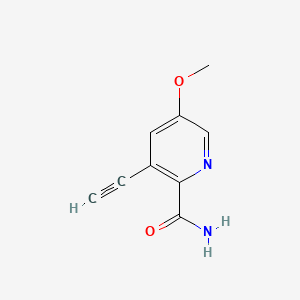
3-Ethynyl-5-methoxypicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-5-methoxypicolinamide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of picolinamide, featuring an ethynyl group at the third position and a methoxy group at the fifth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methoxypicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypicolinic acid.
Formation of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 5-methoxypicolinic acid with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the conversion of the carboxylic acid group to an amide group using an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-Ethynyl-5-methoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a diketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of ethyl-substituted picolinamide.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
科学的研究の応用
3-Ethynyl-5-methoxypicolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Ethynyl-5-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the methoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
3-Ethynylpyridine: Lacks the methoxy group, making it less soluble and potentially less bioavailable.
5-Methoxypicolinamide: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
3-Ethynyl-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties.
Uniqueness: 3-Ethynyl-5-methoxypicolinamide is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research applications.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
3-ethynyl-5-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c1-3-6-4-7(13-2)5-11-8(6)9(10)12/h1,4-5H,2H3,(H2,10,12) |
InChIキー |
HAXXUVLKOWIDOI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)C(=O)N)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



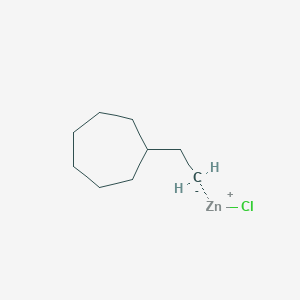
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
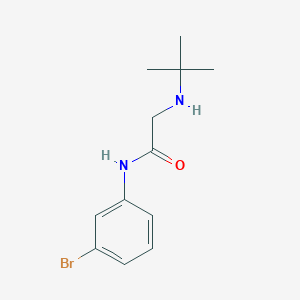
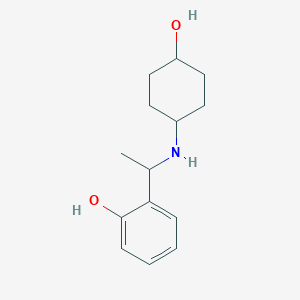

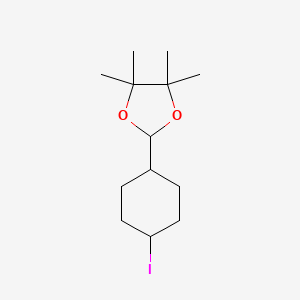
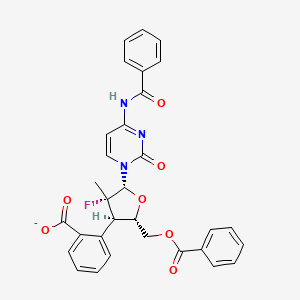
![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
